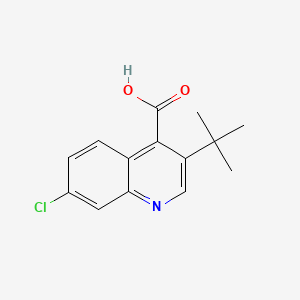
2-Amino-2-methyl-4-(5-methyl-1h-pyrazol-1-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-methyl-4-(5-methyl-1H-pyrazol-1-yl)butanamide is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methyl-4-(5-methyl-1H-pyrazol-1-yl)butanamide typically involves the reaction of 2-amino-2-methylbutanamide with 5-methyl-1H-pyrazole under specific conditions. One common method includes the use of a catalyst and a solvent such as dichloromethane. The reaction is carried out at a controlled temperature, often under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-methyl-4-(5-methyl-1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction could produce an alcohol .
Aplicaciones Científicas De Investigación
2-Amino-2-methyl-4-(5-methyl-1H-pyrazol-1-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-Amino-2-methyl-4-(5-methyl-1H-pyrazol-1-yl)butanamide exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-methylbutanamide: Lacks the pyrazole ring, making it less versatile in certain reactions.
5-Methyl-1H-pyrazole: Does not have the amino and butanamide groups, limiting its applications in medicinal chemistry.
Uniqueness
2-Amino-2-methyl-4-(5-methyl-1H-pyrazol-1-yl)butanamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research .
Propiedades
Fórmula molecular |
C9H16N4O |
|---|---|
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
2-amino-2-methyl-4-(5-methylpyrazol-1-yl)butanamide |
InChI |
InChI=1S/C9H16N4O/c1-7-3-5-12-13(7)6-4-9(2,11)8(10)14/h3,5H,4,6,11H2,1-2H3,(H2,10,14) |
Clave InChI |
FEOZCGDOLXXTFC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=NN1CCC(C)(C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B13620693.png)


![4-[4-(aminomethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pentan-1-ol](/img/structure/B13620739.png)



